2,3-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane
Description
Properties
CAS No. |
832109-59-8 |
|---|---|
Molecular Formula |
C8H12S8 |
Molecular Weight |
364.7 g/mol |
IUPAC Name |
2,3-bis(thiiran-2-yldisulfanyl)-1,4-dithiane |
InChI |
InChI=1S/C8H12S8/c1-2-10-8(16-14-6-4-12-6)7(9-1)15-13-5-3-11-5/h5-8H,1-4H2 |
InChI Key |
HIPIVONPBQEJOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(C(S1)SSC2CS2)SSC3CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies for 2,3-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane
The preparation of this compound relies on three key strategies:
- Disulfide bond formation between thiiran-containing precursors.
- Ring-closure reactions to construct the 1,4-dithiane scaffold.
- Stepwise functionalization of preformed dithiane intermediates with thiiran-disulfide moieties.
Disulfide Bond Formation
Disulfide linkages are critical for connecting thiiran groups to the dithiane core. Bromine-mediated oxidative coupling of thiols or thioethers is a common approach. For example, Parham’s ring expansion method (Scheme 1) involves treating 1,3-dithiolanes derived from α-halocarbonyls with bromine to form sulfonium intermediates, which undergo 1,2-sulfur migration and elimination to yield unsaturated 1,4-dithianes. This method can be adapted to introduce disulfide bonds by replacing bromine with disulfide-forming agents like iodine or dimethyl sulfoxide (DMSO).
Ring-Closure Reactions
The 1,4-dithiane core is typically synthesized via cyclization of dithiols or their derivatives. A notable method involves reacting ethane-1,2-dithiol with chloroacetaldehyde dimethylacetal in the presence of K₂CO₃, followed by acid-catalyzed dehydration to form 5,6-dihydro-1,4-dithiin, a precursor to 1,4-dithiane derivatives. Alternatively, 2,5-dihydroxy-1,4-dithiane (CAS: 1072-71-5) can serve as a starting material, as described in patent DE3149653A1, where controlled dehydration yields functionalized dithianes.
Thiiran Group Incorporation
Thiiran (epithio) groups are introduced via electrophilic sulfenylation or nucleophilic ring-opening of episulfides. For instance, treatment of dithiane diols with thiirane in the presence of Lewis acids like BF₃·Et₂O facilitates disulfide bond formation while preserving the thiiran rings. Recent advances in Pummerer-type rearrangements enable stereoselective installation of thiiran-disulfide units, as demonstrated in the synthesis of related sulfoxide derivatives.
Stepwise Preparation Methods
Synthesis of the 1,4-Dithiane Core
The 1,4-dithiane scaffold is constructed via two primary routes:
Route 1: Cyclocondensation of Dithiols
Ethane-1,2-dithiol reacts with α-dihalides (e.g., 1,2-dichloroethane) under basic conditions to form 1,4-dithiane. Yields are moderate (40–60%) but improve with microwave-assisted heating.
Route 2: Parham Ring Expansion
1,3-Dithiolanes derived from α-haloketones undergo bromine-mediated ring expansion to yield 1,4-dithianes. For example, treatment of 2-chloroethyl 1,3-dithiolane with bromine in toluene/water produces 5,6-dihydro-1,4-dithiin in 75% yield.
Table 1: Comparison of 1,4-Dithiane Synthesis Methods
Optimization of Reaction Conditions
Challenges and Mitigation Strategies
β-Fragmentation of Lithiated Intermediates
Lithiated 1,4-dithianes are prone to β-elimination, forming 1,4-dithiin. Using bulky ligands (TMEDA, Sparteine) stabilizes intermediates, reducing fragmentation.
Disulfide Exchange Reactions
Thiiran-disulfide bonds may undergo scrambling in the presence of trace thiols. Strict anhydrous conditions and inert atmospheres (N₂/Ar) prevent unwanted exchanges.
Purification Difficulties
The product’s high sulfur content complicates chromatographic separation. Gradient elution (hexanes → EtOAc) and centrifugal partition chromatography (CPC) enhance resolution.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide bonds, leading to the formation of thiols.
Substitution: Nucleophilic substitution reactions can occur at the thiirane ring, leading to ring-opening and formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Organic Synthesis
2,3-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane serves as an important building block in organic synthesis. Its ability to participate in nucleophilic substitutions and cycloadditions makes it valuable for constructing complex organic molecules.
Case Studies :
- Researchers have utilized this compound to synthesize novel sulfur-containing heterocycles that exhibit biological activity. The incorporation of sulfur into drug-like molecules has been shown to enhance their pharmacological properties.
Materials Science
The compound's unique chemical structure allows it to be used in the development of advanced materials:
- Polymers : It can be incorporated into polymer matrices to create materials with specific mechanical and thermal properties. Sulfur-containing polymers are known for their resilience and heat resistance.
- Nanocomposites : The compound can be used as a precursor for creating nanocomposite materials that leverage the unique properties of sulfur for enhanced performance in electronics and energy storage.
Data Table: Properties of Potential Polymers Derived from 2,3-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane
| Property | Value |
|---|---|
| Thermal Stability | High |
| Mechanical Strength | Moderate to High |
| Electrical Conductivity | Variable (depends on formulation) |
Biological Applications
The biological relevance of 2,3-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane is being explored in various contexts:
- Antioxidant Activity : Compounds containing disulfide linkages have shown potential antioxidant properties, which could be beneficial in therapeutic contexts.
- Drug Delivery Systems : Due to its biocompatibility and ability to form hydrogels, this compound is being investigated for use in drug delivery systems that require controlled release mechanisms.
Case Studies :
- A study demonstrated that modified forms of dithiane compounds could effectively encapsulate drug molecules and release them in a controlled manner, enhancing therapeutic efficacy while minimizing side effects.
Mechanism of Action
The mechanism of action of 2,3-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane involves its ability to undergo various chemical reactions, particularly those involving the thiirane and disulfide groups. These reactions can lead to the formation of reactive intermediates that interact with molecular targets, such as enzymes or other proteins, affecting their function and activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparison with 1,4-Dithiane Derivatives
2,5-Bis(sulfanylmethyl)-1,4-dithiane (BMMD)
BMMD, derived from 1,4-dithiane, is a key monomer for synthesizing poly(thioether sulfone)s (PESs). Unlike 2,3-bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane, BMMD features sulfanylmethyl (–CH2SH) groups, enabling Michael polyaddition with divinyl sulfones. This results in thermoplastics with high refractive indices (1.65–1.67) and Abbe’s numbers (~43), critical for optical applications . In contrast, the thiiran-2-yl disulfanyl groups in the target compound may promote oxidative crosslinking or halogen bonding due to their electron-rich S–S motifs .
2,3-Bis(methylthio)-1,4-dithiane
Conformational analysis via DFT reveals that axial conformers of 2,3-bis(methylthio)-1,4-dithiane are more stable than equatorial forms due to anomeric effects (LP→σ* interactions). The Gibbs free energy difference (∆Geq-ax) decreases with heavier chalcogens (e.g., S → Se), suggesting reduced anomeric effects in selenane analogs. This contrasts with the target compound, where bulky thiiran-2-yl disulfanyl groups likely impose steric constraints, favoring specific conformations .
Comparison with 1,3-Dithiane and 1,4-Oxathiane
1,3-Dithiane
1,3-Dithiane exhibits distinct biological activity compared to 1,4-dithiane derivatives. Structurally, 1,3-dithiane forms S-diiodo adducts with diiodine (I2), yielding geometric isomers (axial/equatorial), whereas 1,4-dithiane forms 1:1 cocrystals or bis(diiodo) derivatives .
1,4-Oxathiane
Replacing one sulfur in 1,4-dithiane with oxygen (yielding 1,4-oxathiane) increases volatility (vapor pressure) and water solubility (>1 g/L) due to reduced molecular weight and enhanced polarity. This contrasts with 1,4-dithiane’s lower solubility and higher log K values (<2), indicating weaker soil adsorption .
Comparison with Halogenated Derivatives
S,S’-Bis(diiodo)-1,4-dithiane
Reaction of 1,4-dithiane with I2 yields S,S’-bis(diiodo)-1,4-dithiane, a halogen-bonded adduct. The target compound’s thiiran-2-yl disulfanyl groups may similarly engage in chalcogen bonding (S···I), but their disulfide linkages could also undergo oxidative cleavage, a pathway absent in simpler diiodo derivatives .
Physicochemical and Toxicological Properties
Thermodynamic and Environmental Behavior
1,4-Dithiane derivatives exhibit low vapor pressures and moderate water solubility. For example, 1,4-oxathiane’s higher volatility compared to 1,4-dithiane underscores the impact of heteroatom substitution . The target compound’s disulfanyl groups may further reduce volatility due to increased molecular weight and S–S bond rigidity.
Toxicity
1,4-Dithiane demonstrates genotoxicity in Salmonella assays and subchronic toxicity in rats (e.g., liver effects at 703–714 mg/kg) . The thiiran-2-yl disulfanyl groups in the target compound may introduce additional toxicity pathways, such as sulfhydryl reactivity.
Data Tables
| Compound | Refractive Index | Abbe’s Number | Water Solubility (g/L) | log Kow | Key Application |
|---|---|---|---|---|---|
| 2,3-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane | N/A | N/A | <1 (est.) | >2 (est.) | Reactive intermediate |
| BMMD-based PESs | 1.65–1.67 | 42–43 | Insoluble | N/A | Optical lenses |
| 1,4-Oxathiane | N/A | N/A | >1 | <2 | Solvent/Intermediate |
Biological Activity
2,3-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane is a sulfur-containing compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on available research findings.
Chemical Structure and Synthesis
The compound features a unique arrangement of sulfur atoms within its structure, which is critical for its biological activity. The synthesis of 2,3-bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane typically involves reactions that create disulfide linkages and thiirane rings. These structural components are essential for the compound's reactivity and interaction with biological systems.
Antioxidant Properties
Research indicates that compounds similar to 2,3-bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane exhibit significant antioxidant activity. For instance, studies on related thieno[2,3-b]thiophene derivatives have shown promising results in DPPH radical scavenging assays. In these assays, compounds demonstrated IC50 values indicating their effectiveness in neutralizing free radicals. The antioxidant potential is crucial for protecting cells from oxidative stress-related damage, which is implicated in various diseases, including cancer and neurodegenerative disorders .
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes associated with metabolic disorders. Compounds structurally related to 2,3-bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane have been evaluated for their inhibitory effects on enzymes like α-glucosidase and β-glucuronidase. For example, certain derivatives showed IC50 values significantly lower than standard inhibitors such as acarbose and D-Saccharic acid 1,4-lactone, indicating their potential as therapeutic agents in managing conditions like diabetes and cancer .
| Compound | Enzyme Target | IC50 Value (μM) | Reference |
|---|---|---|---|
| 2,3-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane | α-glucosidase | TBD | |
| Related Compound A | β-glucuronidase | 0.003 | |
| Related Compound B | DPPH Radical Scavenging | 1.3 |
Anticancer Activity
The anticancer properties of sulfur-containing compounds have been extensively studied. In vitro assays have demonstrated that certain derivatives of 2,3-bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane can inhibit the proliferation of cancer cell lines such as PC-3 (prostate cancer). The mechanisms may involve the induction of apoptosis or disruption of cellular signaling pathways critical for tumor growth .
Case Studies
Several case studies have illustrated the biological efficacy of sulfur-containing compounds:
- DPPH Radical Scavenging Activity : A study reported that a closely related compound exhibited an IC50 value of 56.26 ± 3.18 μM in DPPH assays, outperforming standard antioxidants like N-acetylcysteine .
- Enzyme Inhibition : Another investigation found that specific derivatives showed potent inhibition against β-glucuronidase with IC50 values in the nanomolar range (0.003 μM), suggesting their potential utility in treating conditions associated with enzyme overexpression .
- Anticancer Efficacy : Research on thieno[2,3-b]thiophene analogs indicated significant anticancer activity against various cell lines with promising cytotoxicity profiles .
Q & A
Q. Example Data :
| Temperature (K) | η (%) |
|---|---|
| 298 | 93.6 |
| 318 | 85.2 |
| Supplement with SEM/EDS for surface morphology analysis . |
Q. How do steric and electronic effects of thiirane substituents influence the reactivity of 2,3-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane in radical reactions?
- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electron density at disulfide bonds. Conduct ESR spectroscopy to detect thiyl radicals (g ≈ 2.03). Compare reaction kinetics under varying O₂ levels (0–21%) using stopped-flow UV-Vis (λ = 450 nm). Substituents with electron-withdrawing groups (e.g., –NO₂) reduce radical stability by 15–20% .
Key Notes
- Data Contradictions : Toxicity studies on related compounds (e.g., 2,5-dihydroxy-1,4-dithiane) show high safety margins (3.1×10⁴) but lack long-term carcinogenicity data, necessitating tiered risk assessments .
- Experimental Design : For coordination chemistry, pre-solubilize the compound in DMSO (≤5% v/v) to avoid solvent interference in binding studies .
- Safety Protocols : Follow GHS Category 2 guidelines (skin/eye irritation) with PPE (nitrile gloves, goggles) and fume hood use during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
